(R)-1-(4-(Trifluoromethoxy)phenyl)ethanamine
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Overview
Description
®-1-(4-(Trifluoromethoxy)phenyl)ethanamine is a chiral amine compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of a phenyl ethanamine derivative with trifluoromethyl triflate under controlled conditions . This reaction is often carried out in the presence of a base such as potassium carbonate to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of ®-1-(4-(Trifluoromethoxy)phenyl)ethanamine may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
®-1-(4-(Trifluoromethoxy)phenyl)ethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethoxy-substituted ketones, while reduction can produce various amine derivatives.
Scientific Research Applications
®-1-(4-(Trifluoromethoxy)phenyl)ethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of ®-1-(4-(Trifluoromethoxy)phenyl)ethanamine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine: The enantiomer of the compound, which may exhibit different biological activities.
4-(Trifluoromethoxy)phenylhydrazine: A related compound with similar structural features but different chemical properties.
Trifluoromethyl ketones: Compounds with a trifluoromethyl group attached to a ketone, used in various synthetic applications.
Uniqueness
®-1-(4-(Trifluoromethoxy)phenyl)ethanamine is unique due to its chiral nature and the presence of the trifluoromethoxy group, which imparts distinct chemical and biological properties. Its ability to interact with specific molecular targets makes it a valuable compound in medicinal chemistry and other research fields.
Properties
IUPAC Name |
(1R)-1-[4-(trifluoromethoxy)phenyl]ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO/c1-6(13)7-2-4-8(5-3-7)14-9(10,11)12/h2-6H,13H2,1H3/t6-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTLIABOHZPSHRN-ZCFIWIBFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC(F)(F)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)OC(F)(F)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60654568 |
Source
|
Record name | (1R)-1-[4-(Trifluoromethoxy)phenyl]ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60654568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1209050-26-9 |
Source
|
Record name | (1R)-1-[4-(Trifluoromethoxy)phenyl]ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60654568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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